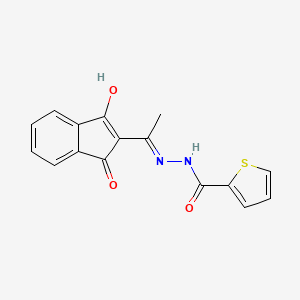

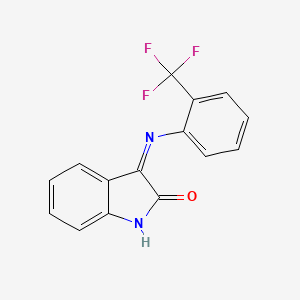

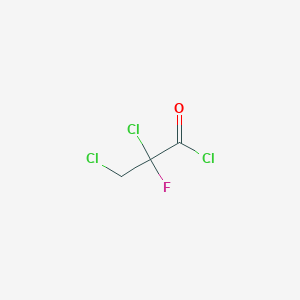

![molecular formula C40H51ClN2O8S2 B6300382 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate CAS No. 162411-22-5](/img/structure/B6300382.png)

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a dark green powder with a molecular formula of C40H51ClN2O8S2 and a molecular weight of 787.4 .

Molecular Structure Analysis

The molecular structure of NIR 4d involves complex molecular fragments . Theoretical NIR spectra unveil a staggering number of overlapping vibrational bands that create complex spectral patterns . This complexity requires advanced tools, known as chemometric methods, for accurate analysis .

Safety and Hazards

Direcciones Futuras

The ongoing miniaturization of spectrometers creates a synergy with the common advantages of NIR spectroscopy . The combination of portability and direct on-site application with high-throughput and non-invasive way of analysis is a decisive advantage in various industries . This research direction could lead to the development of more efficient and portable devices for NIR spectroscopy, including the analysis of compounds like NIR 4d .

Mecanismo De Acción

Target of Action

NIR 4d, also known as MFCD31010417, is a compound that primarily targets G-quadruplexes (G4) structures . G4 structures are critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d is the first small-molecule fluorescent probe with NIR-II emission tailored for in vivo G4 detection .

Mode of Action

NIR 4d interacts with its targets, the G4 structures, by forming stable hydrogen bonds and strong π–π interactions . This interaction effectively inhibits twisted intramolecular charge transfer (TICT), thereby selectively illuminating G4 structures . The nuclear targeting function triggered by NIR enhances the cellular internalization and nuclear entry efficiency .

Biochemical Pathways

The biochemical pathways affected by NIR 4d involve the accurate in vivo imaging of G-quadruplexes (G4), which is critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d offers up to 47-fold fluorescence enhancement and a tissue imaging depth of 5 mm for in vivo G4 detection .

Result of Action

The molecular and cellular effects of NIR 4d’s action involve the illumination of G4 structures. Due to its NIR-II emission, large Stokes shift, and high selectivity, NIR 4d provides a significant fluorescence enhancement for in vivo G4 detection . Utilizing NIR 4d, researchers have achieved high-contrast visualization of tumor metastasis through lymph nodes and precise tumor resection .

Action Environment

The action environment of NIR 4d involves the use of near-infrared (NIR) light. NIR light has been adapted for optical fluorescence imaging because it is relatively safe and simple without hazardous ionizing radiation and has relatively deeper tissue penetration into living organisms than visible fluorescence light . The transition to second near-infrared (NIR-II) fluorescent imaging has been of significant interest, as it offers reduced autofluorescence and deeper tissue penetration, thereby facilitating more accurate in vivo imaging .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for NIR 4d involves the reaction of starting materials through a series of steps to yield the final product. The pathway should be designed to ensure high yield and purity of the product.", "Starting Materials": [ "4-nitrophenol", "4-aminophenol", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenol in sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add sodium nitrite to the solution while stirring.", "Step 3: In a separate flask, dissolve 4-aminophenol in sodium hydroxide solution.", "Step 4: Add the nitrite solution to the amine solution and stir for 30 minutes.", "Step 5: Add acetic anhydride to the mixture and stir for 1 hour.", "Step 6: Add triethylamine and dimethylformamide to the mixture and stir for 2 hours.", "Step 7: Extract the mixture with chloroform and wash with sodium bicarbonate solution.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 9: Purify the product by column chromatography using a mixture of chloroform and methanol as eluent.", "Step 10: Recrystallize the product from water to obtain NIR 4d with a minimum purity of 98%." ] } | |

Número CAS |

162411-22-5 |

Fórmula molecular |

C40H51ClN2O8S2 |

Peso molecular |

787.4 g/mol |

Nombre IUPAC |

4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) |

Clave InChI |

MNVASHPKEQOKQS-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C |

SMILES |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

SMILES canónico |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

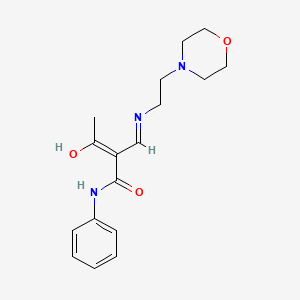

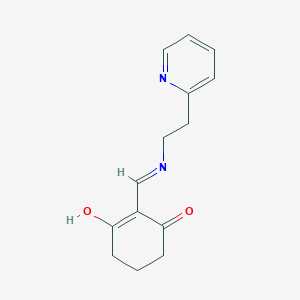

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)

![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)